

The Discovery of 2-Phosphoglycerate: A Cornerstone in Metabolic Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: *B3327455*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

The identification of 2-phosphoglycerate (2-PG) as a key intermediate in glycolysis was a pivotal moment in the elucidation of cellular metabolism. This technical guide provides a comprehensive overview of the discovery of 2-PG, detailing its position within the glycolytic pathway and its enzymatic transformations. The historical context of the discovery, attributed to the foundational work of pioneers in biochemistry, is explored. This document presents quantitative data on the thermodynamics and cellular concentrations of 2-PG, alongside detailed hypothetical experimental protocols that would have been employed for its isolation and characterization in the early 20th century. Furthermore, this guide includes detailed diagrams of the relevant metabolic pathways and experimental workflows to provide a clear and thorough understanding of the significance of 2-phosphoglycerate in cellular bioenergetics.

Introduction: The Golden Age of Biochemistry and the Unraveling of Glycolysis

The early 20th century marked a period of intense investigation into the fundamental chemical processes of life. The study of glycolysis, the metabolic pathway that converts glucose into pyruvate, was central to this era of discovery.[\[1\]](#)[\[2\]](#) Scientists like Gustav Embden, Otto

Meyerhof, and Jakub Karol Parnas were instrumental in dissecting this complex series of reactions, leading to the pathway being named the Embden-Meyerhof-Parnas (EMP) pathway in their honor.^{[3][4]} Within this intricate metabolic map, the discovery of each intermediate was a significant step forward, providing a new piece to the puzzle of how cells generate energy.

One such crucial intermediate is 2-phosphoglycerate (2-PG). Its identification was not an isolated event but rather the result of systematic efforts to understand the enzymatic transformations of glucose. This guide delves into the specifics of the discovery of 2-PG, its biochemical role, and the experimental approaches that underpinned its identification.

The Central Role of 2-Phosphoglycerate in Glycolysis

2-Phosphoglycerate is the penultimate intermediate in the payoff phase of glycolysis, positioned between 3-phosphoglycerate (3-PG) and phosphoenolpyruvate (PEP).^{[5][6]} Its formation and subsequent conversion are critical for the net production of ATP in the glycolytic pathway.

The conversion of 3-PG to 2-PG is a reversible isomerization reaction catalyzed by the enzyme phosphoglycerate mutase (PGM).^{[6][7]} This seemingly simple intramolecular transfer of a phosphate group is a crucial step that repositions the phosphate to create a high-energy phosphate bond in the subsequent reaction.

Following its formation, 2-PG is dehydrated by the enzyme enolase to form phosphoenolpyruvate (PEP).^{[8][9]} This dehydration reaction is what dramatically increases the phosphoryl transfer potential of the molecule, setting the stage for the final ATP-generating step of glycolysis, where PEP is converted to pyruvate by pyruvate kinase.

The Discovery of 2-Phosphoglycerate and Phosphoglycerate Mutase

While the complete elucidation of the glycolytic pathway was a multi-decade effort, the specific identification of 2-phosphoglycerate as a distinct intermediate is closely linked to the work of Otto Meyerhof and his colleague W. Kiessling. In 1935, they published their findings on the isolation and characterization of the enzyme phosphoglycerate mutase (then referred to as

phosphoglycerate phosphomutase).[10] Their work provided the enzymatic basis for the interconversion of 3-phosphoglycerate and 2-phosphoglycerate, thereby solidifying the existence of 2-PG as a bona fide glycolytic intermediate.

The discovery was a culmination of meticulous work involving the fractionation of muscle and yeast extracts and the systematic study of the enzymatic activities within these fractions. Early pioneers in biochemistry, including Carl Neuberg, had laid the groundwork for such discoveries by developing methods for trapping and identifying metabolic intermediates.[11][12]

Quantitative Data

The following table summarizes key quantitative data related to the conversion of 3-phosphoglycerate to 2-phosphoglycerate.

Parameter	Value	Tissue/Conditions	Reference
Equilibrium Constant (K'eq)	0.165	25°C, pH 7.0	[13]
Standard Free Energy Change (ΔG°)	+1.8 kJ/mol	25°C, pH 7.0	Calculated from K'eq
Steady-State Concentration of 3-PG	61 μM	Human Red Blood Cells	[13]
Steady-State Concentration of 2-PG	4.3 μM	Human Red Blood Cells	[13]

Experimental Protocols

The following are detailed hypothetical protocols that reflect the types of experiments that would have been conducted in the 1930s to discover and characterize 2-phosphoglycerate.

Protocol for the Isolation and Identification of 2-Phosphoglycerate

Objective: To isolate and identify 2-phosphoglycerate from a biological sample undergoing active glycolysis.

Materials:

- Fresh rabbit muscle tissue
- Trichloroacetic acid (TCA)
- Barium acetate
- Ethanol
- Lead acetate
- Hydrogen sulfide (H_2S)
- Reagents for phosphate determination (e.g., Fiske-Subbarow method)
- Partially purified phosphoglycerate mutase and enolase preparations

Methodology:

- Tissue Preparation and Extraction:
 - Freshly excised rabbit muscle is immediately frozen in liquid air to halt metabolic activity.
 - The frozen tissue is pulverized and homogenized in a cold solution of trichloroacetic acid to precipitate proteins.
 - The homogenate is centrifuged, and the supernatant containing the acid-soluble metabolites is collected.
- Fractionation of Phosphorylated Compounds:
 - The acid extract is neutralized, and barium acetate is added to precipitate the phosphorylated intermediates as barium salts.
 - The precipitate is collected by centrifugation, washed with ethanol, and then re-dissolved in a minimal amount of dilute acid.

- Lead acetate is added to selectively precipitate certain phosphorylated compounds, leaving others in solution. Through a series of differential precipitations and removals of the precipitating agents (e.g., using H_2S to precipitate lead as lead sulfide), fractions enriched in different sugar phosphates are obtained.
- Enzymatic Conversion and Identification:
 - A fraction containing 3-phosphoglycerate is incubated with a partially purified preparation of phosphoglycerate mutase.
 - The reaction is allowed to proceed, and then stopped by the addition of acid.
 - The reaction mixture is then analyzed for the formation of a new phosphorylated compound. This would involve further fractionation and chemical analysis.
 - To confirm the identity of the new compound as 2-phosphoglycerate, it is incubated with a preparation of enolase. The disappearance of the compound and the formation of a product with the characteristics of phosphoenolpyruvate (e.g., lability to acid hydrolysis) would provide strong evidence for its identity.
- Chemical Analysis:
 - The isolated compound is subjected to acid hydrolysis, and the release of inorganic phosphate is measured.
 - The organic portion of the molecule (glycerate) is analyzed using chemical methods available at the time.

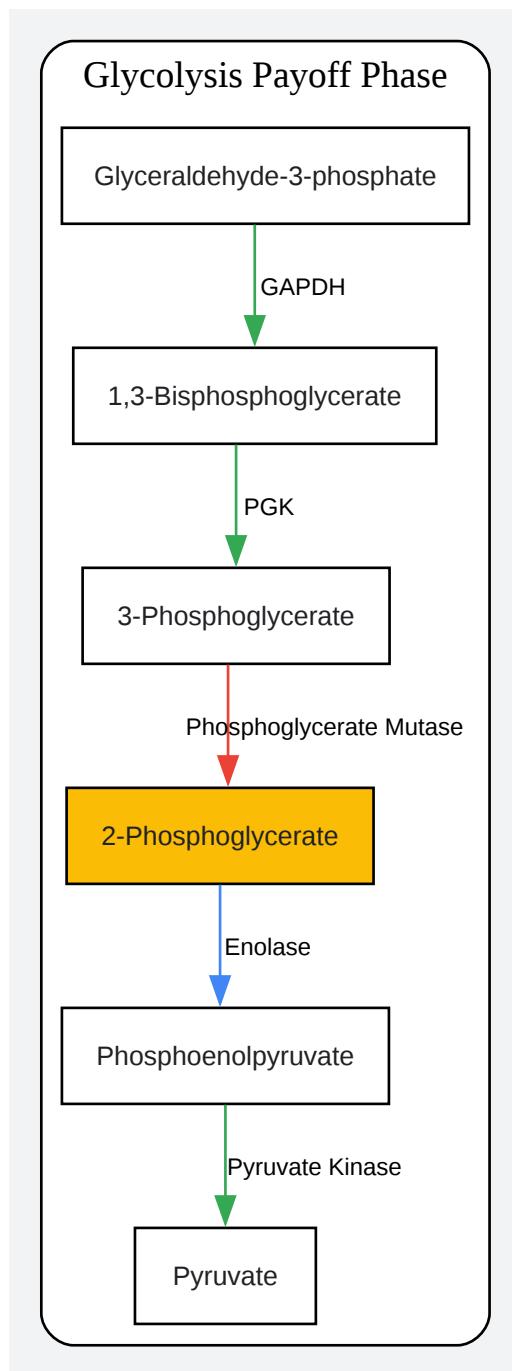
Protocol for Assaying Phosphoglycerate Mutase Activity

Objective: To measure the rate of conversion of 3-phosphoglycerate to 2-phosphoglycerate catalyzed by phosphoglycerate mutase.

Principle: The activity of phosphoglycerate mutase is coupled to the enolase and pyruvate kinase reactions. The formation of pyruvate is then measured. In the presence of lactate dehydrogenase and NADH, the reduction of pyruvate to lactate is accompanied by the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

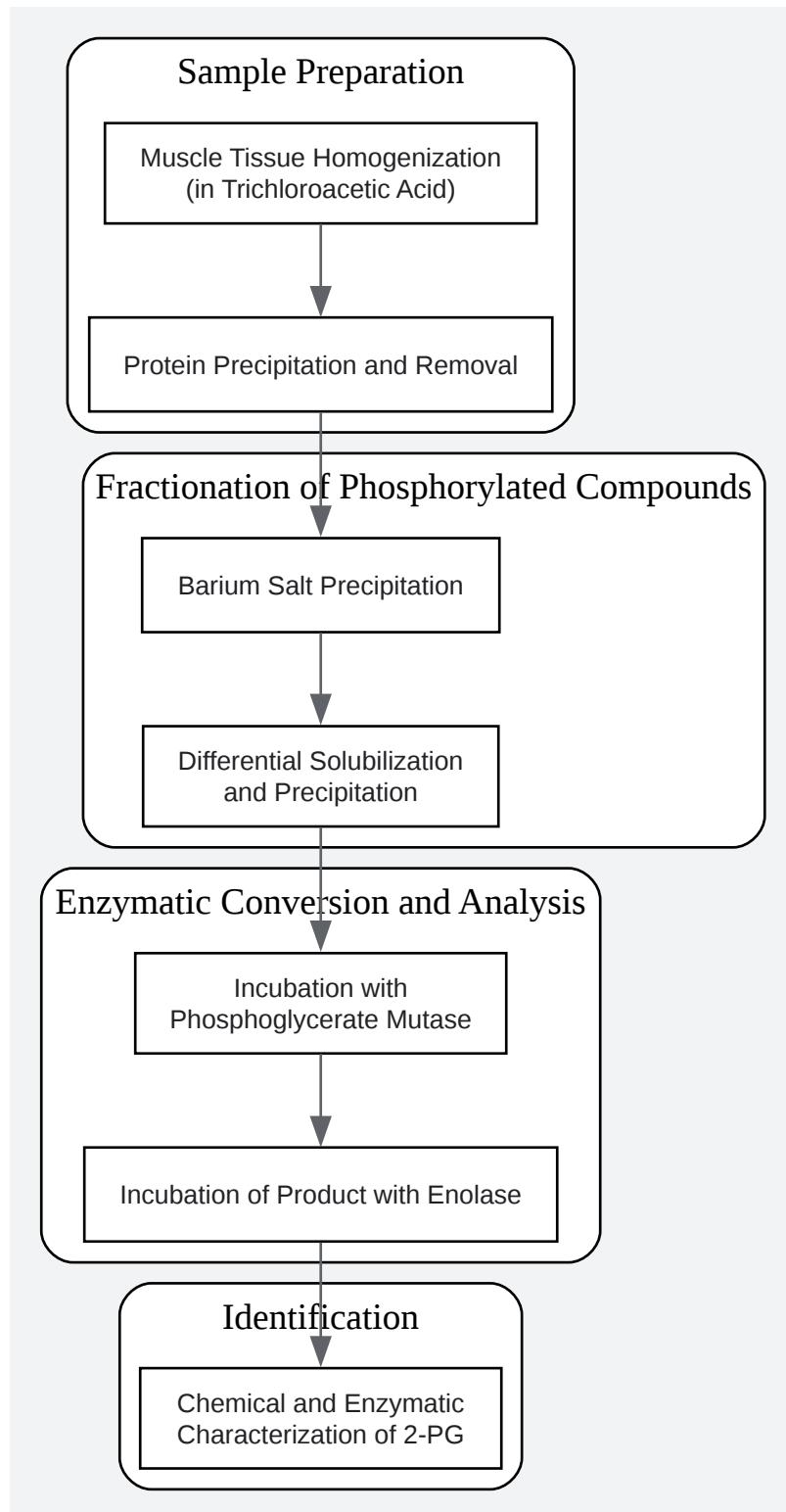
- Partially purified phosphoglycerate mutase
- 3-phosphoglycerate (substrate)
- Enolase
- Pyruvate kinase
- Lactate dehydrogenase
- Adenosine diphosphate (ADP)
- Reduced nicotinamide adenine dinucleotide (NADH)
- Magnesium chloride ($MgCl_2$)
- Potassium chloride (KCl)
- Buffer solution (e.g., triethanolamine buffer, pH 7.6)
- Spectrophotometer capable of measuring absorbance at 340 nm


Methodology:

- Reaction Mixture Preparation: A reaction cuvette is prepared containing the buffer, $MgCl_2$, KCl, ADP, NADH, and the coupling enzymes (enolase, pyruvate kinase, and lactate dehydrogenase).
- Initiation of the Reaction: The reaction is initiated by the addition of the phosphoglycerate mutase preparation and the substrate, 3-phosphoglycerate.
- Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time. The rate of decrease in absorbance is directly proportional to the rate of the phosphoglycerate mutase reaction.

- Calculation of Enzyme Activity: The enzyme activity is calculated based on the molar extinction coefficient of NADH and the rate of absorbance change.

Visualizations


Metabolic Pathway

[Click to download full resolution via product page](#)

Caption: The central role of 2-Phosphoglycerate in the glycolytic pathway.

Experimental Workflow for 2-PG Identification

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the isolation and identification of 2-PG.

Conclusion

The discovery of 2-phosphoglycerate was a critical step in piecing together the intricate puzzle of glycolysis. It exemplified the power of combining enzymology with analytical chemistry to unravel complex biological processes. The work of Otto Meyerhof and his contemporaries not only identified a key metabolic intermediate but also provided a deeper understanding of the chemical logic of energy metabolism. For researchers and drug development professionals today, this historical perspective serves as a reminder of the foundational principles upon which modern metabolic research is built and highlights the enduring importance of understanding the core pathways of life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. History of glycolysis | PPTX [slideshare.net]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Who discovered Glycolysis? (1) Englemann (2) Ingenhousz (3) Embden, Mayer.. [askfilo.com]
- 5. fiveable.me [fiveable.me]
- 6. fiveable.me [fiveable.me]
- 7. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 8. Enzyme Description and Background [chem.uwec.edu]
- 9. Enolase - Wikipedia [en.wikipedia.org]
- 10. nobelprize.org [nobelprize.org]

- 11. encyclopedia.com [encyclopedia.com]
- 12. Carl Neuberg - Wikipedia [en.wikipedia.org]
- 13. brainly.com [brainly.com]
- To cite this document: BenchChem. [The Discovery of 2-Phosphoglycerate: A Cornerstone in Metabolic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3327455#discovery-of-2-phosphoglycerate-in-metabolic-pathways>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com